molecular formula C14H12BrClN2 B13364506 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

Cat. No.: B13364506
M. Wt: 323.61 g/mol
InChI Key: SSKZWZFJUUDECP-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is a complex organic compound with a tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine typically involves multiple steps. One efficient method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using Sn(II) bromide, followed by bromination at the 10 position and deamination . This process yields the desired product with a high overall yield of 75%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Mechanism of Action

The compound exerts its effects primarily by inhibiting farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require prenylation, thereby disrupting cell signaling pathways crucial for cancer cell growth and survival .

Properties

Molecular Formula

C14H12BrClN2

Molecular Weight

323.61 g/mol

IUPAC Name

6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-14-amine

InChI

InChI=1S/C14H12BrClN2/c15-11-3-9-2-1-8-4-12(16)13(17)5-10(8)6-14(9)18-7-11/h3-5,7H,1-2,6,17H2

InChI Key

SSKZWZFJUUDECP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC3=CC(=C(C=C31)Cl)N)N=CC(=C2)Br

Origin of Product

United States

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